Pentedrone hydrochloride

Beschreibung

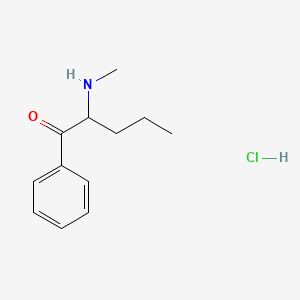

Pentedrone hydrochloride (C₁₂H₁₇NO·HCl, MW 227.73) is a synthetic cathinone derivative classified as a β-keto-amphetamine. It acts as a central nervous system stimulant by inhibiting the reuptake of dopamine and norepinephrine, leading to euphoria and increased alertness . Structurally, it features a pentanone backbone with a methylamino group at the α-position and a phenyl ring at the β-keto position .

Eigenschaften

IUPAC Name |

2-(methylamino)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVVBRQAPNUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879669-95-1 | |

| Record name | Pentedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentedrone can be synthesized through the reaction of 2-bromovalerophenone with methylamine. The reaction typically involves the use of solvents such as ethanol or methanol and requires heating under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of pentedrone involves similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pentedron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pentedron kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktion von Pentedron kann zu sekundären Aminen führen.

Substitution: Nukleophile Substitutionsreaktionen können an der α-Kohlenstoffposition auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden unter basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Bildung von Ketonen und Carbonsäuren.

Reduktion: Produktion von sekundären Aminen.

Substitution: Erzeugung substituierter Cathinon-Derivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Pentedron entfaltet seine Wirkung, indem es die Wiederaufnahme von Noradrenalin und Dopamin hemmt, was zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt führt. Dieser Mechanismus ähnelt dem von Methylphenidat. Die Verbindung bindet an die Transporter, die für die Wiederaufnahme dieser Neurotransmitter verantwortlich sind, blockiert so ihre Wiederaufnahme und verlängert ihre Wirkung .

Wirkmechanismus

Pentedrone exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of methylphenidate. The compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby blocking their reabsorption and prolonging their action .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Pentedrone and Analogous Cathinones

| Compound | Substituents/Modifications | Alkyl Chain Length | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Pentedrone | Phenyl, α-methylamino | C₅ | C₁₂H₁₇NO·HCl | 227.73 |

| Buphedrone | Phenyl, α-methylamino (C₄ chain) | C₄ | C₁₁H₁₅NO·HCl | 213.70 |

| Pentylone | 3,4-Methylenedioxy-phenyl, α-methylamino | C₅ | C₁₃H₁₅NO₃·HCl | 283.72 |

| MDPV | 3,4-Methylenedioxy-phenyl, pyrrolidine | C₅ | C₁₆H₂₁NO₃·HCl | 311.80 |

| 4-Fluoropentedrone | 4-Fluoro-phenyl, α-methylamino | C₅ | C₁₂H₁₆FNO·HCl | 245.72 |

| Isopentedrone | Swapped α-propyl and β-keto positions | C₅ | C₁₂H₁₇NO·HCl | 227.73 |

Key Findings :

- Buphedrone : Differs by one fewer methylene group in the alkyl chain, resulting in shorter retention times in GC-MS and distinct ¹H NMR shifts (e.g., methine proton at 5.19 ppm in pentedrone vs. 4.98 ppm in buphedrone) .

- Pentylone : The 3,4-methylenedioxy group enhances serotonin receptor affinity, contributing to differing psychoactive profiles compared to pentedrone .

- MDPV : The pyrrolidine ring increases lipophilicity and potency, as demonstrated in locomotor studies where MDPV showed ~10x higher reinforcing effects than pentedrone in rats .

- 4-Fluoropentedrone : The fluorine substituent alters mass spectral fragmentation (base peak m/z 86 shared with pentedrone) but introduces unique fragments at m/z 95 and 123 .

- Isopentedrone : A structural isomer formed during pentedrone synthesis, identified via IR and NMR discrepancies (e.g., shifted β-keto carbonyl stretch from 1685 cm⁻¹ to 1702 cm⁻¹) .

Table 2: Spectroscopic Data Comparison

| Compound | Base Peak (EI-MS) | Key ¹H NMR Shifts (ppm) | IR Carbonyl Stretch (cm⁻¹) |

|---|---|---|---|

| Pentedrone | m/z 86 | 5.19 (methine), 1.37/1.23 (H-4) | 1685 |

| 4-FPD | m/z 86 | 5.21 (methine), 1.40/1.25 (H-4) | 1687 |

| 4-MEAP | m/z 100 | 5.15 (methine), 1.35/1.20 (H-4) | 1690 |

| Isopentedrone | m/z 86 | 5.25 (methine), 1.45/1.30 (H-4) | 1702 |

Pharmacological and Behavioral Comparisons

- Potency : Pentedrone and pentylone exhibit similar locomotor stimulation in rats, but both are less potent than MDPV or α-PVP, which feature pyrrolidine rings enhancing dopamine reuptake inhibition .

- Reinforcing Effects : Self-administration studies show pentedrone and pentylone function as reinforcers, though with lower efficacy than MDPV .

- Metabolism: Pentedrone undergoes N-demethylation and β-keto reduction, whereas methylone (3,4-methylenedioxy-N-methylcathinone) is metabolized via O-demethylation, leading to distinct urinary biomarkers .

Forensic and Legal Considerations

- Seizures : Pentedrone analogs like 4-chloropentedrone and 4-fluoropentedrone are increasingly detected in forensic samples, often mislabeled as "legal highs" .

- Regulatory Status : Pentedrone is controlled under the U.S. Synthetic Drug Abuse Prevention Act (2012) and the EU New Psychoactive Substances legislation, whereas analogs like 4-MEAP remain unregulated in some regions .

Biologische Aktivität

Pentedrone hydrochloride, a synthetic cathinone, has gained attention due to its psychoactive properties and potential health risks. This article explores its biological activity, including cytotoxicity, metabolic profiles, and behavioral effects, supported by data tables and case studies.

Chemical Structure and Properties

Pentedrone, chemically known as 2-(methylamino)-1-phenylpentan-1-one, is a member of the cathinone family. Its structural formula can be represented as follows:

This compound is often encountered in the form of hydrochloride salt, which enhances its solubility and stability.

Cytotoxicity Studies

Recent studies have demonstrated that pentedrone exhibits significant cytotoxic effects on human liver cells (HLCs). The cytotoxicity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models.

Key Findings:

- Concentration-Dependent Cytotoxicity : Pentedrone showed concentration-dependent cytotoxicity in both 2D and 3D HLCs. The estimated EC50 values were:

- 2D HLCs : 2.8 mM

- 3D HLCs : 3.6 mM

- Enantioselectivity : The R-(−)-enantiomer of pentedrone was found to be more cytotoxic than the S-enantiomer in 3D cultures, indicating a significant stereoselective effect in its toxicity profile .

| Culture Model | EC50 (mM) | Observations |

|---|---|---|

| 2D HLCs | 2.8 | Significant cytotoxicity at all concentrations tested. |

| 3D HLCs | 3.6 | Higher tolerance observed; cytotoxicity only at higher concentrations. |

Metabolic Profile

The metabolic pathways of pentedrone have been investigated using advanced in vitro hepatic models. Metabolites identified include those resulting from N-demethylation and β-ketone reduction.

Metabolic Findings:

- Metabolite Identification : Studies indicated that pentedrone undergoes extensive metabolism in the liver, with distinct pathways for each enantiomer.

- Liver-to-Blood Ratio : Pentedrone reaches liver-to-blood ratios up to 11, suggesting significant hepatic uptake .

Behavioral Effects

Pentedrone has been shown to produce stimulant effects similar to other psychoactive substances such as cocaine and methamphetamine.

Locomotor Activity Studies :

- In animal models, pentedrone administration resulted in dose-dependent stimulation of locomotor activity:

Case Studies

A notable case involving pentedrone highlighted its potential for fatal outcomes when combined with other substances. In one instance, a patient exhibited severe symptoms leading to death after exposure to both pentedrone and α-Pyrrolidinovalerophenone (α-PVP).

Case Study Summary :

Q & A

Q. What are the recommended storage conditions for pentedrone hydrochloride to ensure long-term stability?

this compound should be stored as a solid at -20°C for long-term stability (≥4 years). For solutions, dissolve in solvents like acetonitrile, DMSO, or methanol, purge with inert gas, and store aliquots at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles, as enantiomers degrade after three cycles or four days in solution .

Q. How should researchers prepare stock solutions of this compound to minimize degradation during experimental use?

Dissolve the solid in a solvent compatible with downstream applications (e.g., acetonitrile for HPLC). Purge the solvent with nitrogen or argon to reduce oxidative degradation. Prepare small aliquots to avoid repeated thawing, and store at -80°C if not used immediately. Analytical fractions should be converted to hydrochloride salts and stored in independent vials .

Q. What analytical techniques are appropriate for resolving diastereomeric mixtures of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended for diastereomer separation. Validate resolution using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. Note that diastereomers may exhibit distinct solubility or stability profiles, requiring method optimization .

Advanced Research Questions

Q. How can enantioselective liquid chromatography be optimized for separating pentedrone enantiomers, and what stability considerations must be addressed post-separation?

Use chiral columns (e.g., amylose- or cellulose-based) with mobile phases adjusted for polarity (e.g., hexane/isopropanol mixtures). Monitor resolution efficiency via UV detection. Post-separation, immediately convert enantiomers to hydrochlorides and store at -80°C to prevent racemization. Degradation begins after four days in solution or three freeze-thaw cycles .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound, and how can metabolic byproducts be characterized?

3D human hepatocyte-like cells (e.g., HepaRG spheroids) provide physiologically relevant models for metabolic profiling. Incubate cells with pentedrone and use LC-high-resolution MS (LC-HRMS) to identify phase I/II metabolites. Compare fragmentation patterns with reference standards and employ isotopic labeling ([13C,2H3]-pentedrone) to trace metabolic pathways .

Q. What high-resolution analytical methods are recommended for identifying synthetic byproducts and degradation products in this compound samples?

Combine FTIR spectroscopy (for functional group analysis), NMR (for structural elucidation), and HRMS (for exact mass determination). For byproduct identification, use gas chromatography-MS (GC-MS) with electron ionization to detect isocathinone derivatives. Cross-reference with synthetic impurity databases and published fragmentation patterns .

Q. How can researchers assess the potential cytotoxicity of this compound in cellular models while accounting for batch-to-batch variability?

Perform batch-specific toxicity assays using certificates of analysis (CoA) to verify purity (≥98%). Use murine macrophages or human liver cells (e.g., HepG2) exposed to serial dilutions of pentedrone. Measure viability via MTT assays and validate results with orthogonal methods (e.g., ATP luminescence). Include solvent controls to isolate matrix effects .

Methodological Notes

- Toxicological Classification : this compound is not listed as carcinogenic by IARC, NTP, or OSHA. Acute toxicity studies indicate no skin/eye irritation or allergenic effects .

- Data Contradictions : Stability data vary between solid (≥4 years at -20°C) and solution forms (4-day stability at -80°C). Always validate storage conditions for specific experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.